2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 1016794-52-7
VCID: VC7868383
InChI: InChI=1S/C13H12N2O2S/c1-16-9-3-4-12(17-2)10(7-9)11-8-18-13(15-11)5-6-14/h3-4,7-8H,5H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)C2=CSC(=N2)CC#N
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31 g/mol

2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

CAS No.: 1016794-52-7

Cat. No.: VC7868383

Molecular Formula: C13H12N2O2S

Molecular Weight: 260.31 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile - 1016794-52-7

Specification

CAS No. 1016794-52-7
Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
IUPAC Name 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Standard InChI InChI=1S/C13H12N2O2S/c1-16-9-3-4-12(17-2)10(7-9)11-8-18-13(15-11)5-6-14/h3-4,7-8H,5H2,1-2H3
Standard InChI Key UAWSNDROIIHBNX-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=CSC(=N2)CC#N
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=CSC(=N2)CC#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is C₁₃H₁₂N₂O₂S, with a molecular weight of 260.31 g/mol . The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with an acetonitrile moiety. Key physicochemical properties include:

PropertyValue
Boiling PointEstimated >300°C (extrapolated from analogs)
Melting Point51–53°C (precursor-dependent)
Density~1.082 g/cm³ (analog-based)
LogP (Partition Coefficient)~1.77 (predicted)

The presence of electron-donating methoxy groups on the phenyl ring enhances the compound’s solubility in polar organic solvents, while the nitrile group contributes to its reactivity in nucleophilic substitutions .

Synthetic Routes and Optimization

Precursor-Based Synthesis

The synthesis of 2-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile typically begins with 2,5-dimethoxyphenylacetonitrile (CAS: 18086-24-3), a precursor characterized by a nitrile group adjacent to the aromatic ring . This precursor reacts with thiourea derivatives or thiosemicarbazide under cyclization conditions to form the thiazole core. A representative pathway involves:

  • Formation of Thiosemicarbazone Intermediate:
    Reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide in ethanol yields the corresponding thiosemicarbazone.

  • Cyclization with α-Haloacetonitrile:
    The intermediate undergoes cyclization with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form the thiazole ring .

Optimization Parameters:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature: Maintaining temperatures between 80–100°C minimizes side reactions such as nitrile hydrolysis.

  • Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by coordinating to sulfur and nitrogen atoms.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Structural analogs show broad-spectrum antimicrobial activity:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus16–32
Escherichia coli32–64
Candida albicans64–128

Mechanistically, the thiazole ring disrupts microbial cell membrane integrity, while the nitrile group inhibits enzyme function via covalent binding .

Comparative Analysis with Structural Analogs

2-(4-Methoxyphenyl)-1,3-Thiazole

  • Key Difference: Lacks the 5-methoxy group and acetonitrile substituent.

  • Activity: Shows weaker anticancer potency (IC₅₀: 25–40 μM) but higher solubility.

2-(4-Chlorophenyl)-1,3-Thiazole

  • Key Difference: Chlorine substituent increases lipophilicity (LogP: 2.3).

  • Activity: Enhanced antifungal activity (MIC: 8–16 μg/mL) due to halogen-mediated membrane disruption.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and nitrile groups to optimize pharmacokinetic profiles.

  • In Vivo Toxicity Profiling: Evaluate acute and chronic toxicity in murine models to establish safety thresholds.

  • Target Identification: Use proteomic approaches to identify binding partners (e.g., kinases, GPCRs) responsible for observed bioactivity.

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